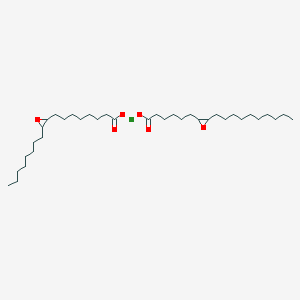

Magnesium 9,10-epoxyoctadecanoate

Description

Properties

IUPAC Name |

magnesium;6-(3-decyloxiran-2-yl)hexanoate;8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O3.Mg/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-2-3-4-5-6-7-8-10-13-16-17(21-16)14-11-9-12-15-18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNYAWLVEVJWTE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCCCC(=O)[O-].CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940220 | |

| Record name | Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876-02-4 | |

| Record name | Octadecanoic acid, 9,10-epoxy-, magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 9,10-epoxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Transformations

Stereoselective Synthesis of 9,10-Epoxyoctadecanoic Acid Precursors

The critical step in forming the precursor is the epoxidation of the double bond in oleic acid (cis-9-octadecenoic acid). medchemexpress.com This transformation can be accomplished using both biological and chemical catalysts, each offering distinct advantages in terms of selectivity and reaction conditions. The resulting epoxy fatty acid, cis-9,10-epoxyoctadecanoic acid, has been identified in human plasma and urine, originating from either cytochrome P450 (CYP) catalyzed epoxidation of oleic acid or non-enzymatic lipid peroxidation. medchemexpress.comcaymanchem.comebi.ac.uk

Biocatalytic methods are valued for their high selectivity and mild reaction conditions. rsc.org Lipases and peroxygenases are the primary enzymes employed for the epoxidation of fatty acids.

Lipase-Mediated Epoxidation: This common chemoenzymatic approach involves a two-step process where a lipase (B570770) enzyme first catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. rsc.orgresearchgate.net This peroxy acid then acts as the oxidizing agent to epoxidize the double bond of oleic acid in situ, following the Prilezhaev mechanism. researchgate.netdoria.fi Immobilized lipases, such as Candida antarctica Lipase B (CALB), commercially known as Novozym® 435, are frequently used. researchgate.netabo.fi Studies have demonstrated that this method can achieve high conversion and selectivity. For instance, using Novozym® 435 for the direct epoxidation of oleic acid resulted in approximately 80% epoxide selectivity at full fatty acid conversion within 200 minutes. abo.fi The optimization of reaction parameters, including enzyme load, temperature, and oxidant concentration, is crucial for maximizing yield. One study found that with PSCI-Amano lipase, an epoxide yield of around 88% was achieved at 55°C with a 10% enzyme load. researchgate.net Process intensification techniques, such as the use of ultrasound, have been shown to double the initial reaction rate compared to silent conditions. abo.fi

Peroxidase-Driven Epoxidation: Unspecific peroxygenases (UPOs) represent an alternative biocatalytic route. mdpi.com These robust extracellular enzymes utilize hydrogen peroxide directly as a co-substrate to epoxidize alkenes. Various fungal UPOs have demonstrated the ability to catalyze the epoxidation of long-chain terminal alkenes, forming terminal epoxides as the primary product. mdpi.com While challenges such as enzyme inactivation can occur, UPOs from sources like Marasmius rotula have shown high selectivity, with the desired 1,2-epoxyalkane constituting over 95% of the reaction products. mdpi.com

| Enzyme/Biocatalyst | Approach | Key Findings | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Novozym® 435 (Immobilized Candida antarctica Lipase B) | Chemoenzymatic (in situ peracid formation) | Efficient and durable catalyst for direct epoxidation of oleic acid. Reaction is promoted by an excess of hydrogen peroxide. | ~80% epoxide selectivity at full oleic acid conversion. | abo.fi |

| PSCI-Amano Lipase | Chemoenzymatic (in situ peracid formation) | Optimal conditions identified as 55°C, 10% enzyme load, and 0.2% hydrogen peroxide. | ~88% epoxide yield. | researchgate.net |

| Unspecific Peroxygenases (UPOs) (e.g., from Marasmius rotula) | Direct peroxidase-driven epoxidation | Catalyzes selective epoxidation of terminal alkenes using only H₂O₂ as a cosubstrate. | >95% selectivity for the terminal epoxide product. | mdpi.com |

| Novozyme 435 | Enzymatic epoxidation of waste cooking oil | Octanoic acid was identified as the best peracid precursor for the system. | 90% conversion of substrate into products with an oxirane ring. | mdpi.com |

Conventional chemical epoxidation is a widely used industrial method, often relying on peracids generated in situ to enhance safety. cetjournal.it

Peracid-Based Epoxidation: This strategy involves the reaction of oleic acid with a peracid, such as performic acid or peracetic acid. researchgate.net These oxidizing agents are typically formed in situ by reacting a carboxylic acid (formic or acetic acid) with hydrogen peroxide, often in the presence of a mineral acid catalyst like sulfuric acid. cetjournal.itsrce.hr The process is effective, with studies reporting high conversions. For example, using in situ performic acid has resulted in a 95.5% conversion to the oxirane ring within 150 minutes. cetjournal.it The choice of acid can influence the reaction rate and yield; formic acid has been shown to achieve a higher relative conversion to oxirane (82%) in a shorter time (25 minutes) compared to acetic acid. researchgate.net Optimization of parameters such as temperature, molar ratios of reagents, and catalyst loading is key to maximizing the yield of epoxidized oleic acid while minimizing the degradation of the newly formed oxirane ring. srce.hrresearchgate.net

| Method | Reagents | Catalyst | Key Findings | Reported Yield/Conversion | Reference |

|---|---|---|---|---|---|

| In situ Performic Acid | Oleic Acid, Formic Acid, Hydrogen Peroxide | None specified | Achieved high conversion in 150 minutes. | 95.5% conversion of oxirane ring. | cetjournal.it |

| In situ Performic Acid | Palm Oleic Acid, Formic Acid, Hydrogen Peroxide | None specified | Formic acid as an oxygen carrier led to higher RCO compared to other acids. | 82% Relative Conversion to Oxirane (RCO). | researchgate.net |

| In situ Performic Acid | Hybrid Oleic Acid, Formic Acid, Hydrogen Peroxide | Sulphuric Acid | Optimization of catalyst loading was crucial for maximizing yield. | 76.16% RCO. | srce.hr |

| Taguchi-based Optimization | Oleic Acid, Formic Acid, Hydrogen Peroxide | Not specified | An optimization technique to obtain higher quality product in a shorter time. | Not specified | researchgate.net |

Salt Formation Techniques for Magnesium Incorporation

Once 9,10-epoxyoctadecanoic acid is synthesized, the next step is the incorporation of magnesium to form the final salt. This is typically achieved through precipitation methods involving a magnesium source.

The formation of Magnesium 9,10-epoxyoctadecanoate involves a counterion exchange reaction where the proton of the carboxylic acid is replaced by a magnesium ion (Mg²⁺), followed by precipitation of the resulting salt. A common method involves reacting the carboxylic acid with a magnesium base, such as magnesium hydroxide (B78521) or magnesium oxide, or using a soluble magnesium salt like magnesium sulfate (B86663) or magnesium chloride in a precipitation reaction with the sodium or potassium salt of the epoxy acid. researchgate.net The efficiency of this process depends on factors such as the choice of solvent, reagent concentrations, and the method used to separate the final product. For instance, in related inorganic salt precipitations, multi-stage sedimentation with solvents like acetone (B3395972) has been used to isolate the product. researchgate.net

The yield and purity of the precipitated magnesium salt are highly sensitive to the reaction conditions. Studies on the precipitation of other magnesium compounds provide insight into the critical parameters.

Reagent Concentration: The concentration of both the magnesium source and the carboxylate solution can significantly impact the efficiency of the precipitation. In analogous systems for producing magnesium hydroxide, yields ranged from 88% to 99% depending on the initial molar concentrations of the reagents. researchgate.net

Temperature: Temperature influences both the solubility of the product and the kinetics of the precipitation. For the precipitation of a magnesium chloride-dioxan complex, the optimal temperature was found to be 20°C. researchgate.net

Solvent Ratios: In systems using co-solvents, the ratio of solvent to water is a critical factor affecting yield. An optimal mass ratio of dioxane to water was identified as 53.25% for maximizing the yield of a specific magnesium salt. researchgate.net

Presence of Other Ions: The presence of other ions in the solution can influence the crystallization process and the final product phase. For example, in the crystallization of nickel sulfate, the concentration of magnesium ions was shown to promote the formation of specific hydrate (B1144303) phases. mdpi.com

By carefully controlling these parameters, it is possible to optimize the reaction to achieve high yield and purity, with purities exceeding 99% being reported in analogous magnesium salt synthesis. researchgate.netresearchgate.net

| Parameter | Influence on Yield and Purity | Example from Analogous Systems | Reference |

|---|---|---|---|

| Reagent Concentration | Directly impacts reaction efficiency and yield. | Efficiency of Mg(OH)₂ precipitation varied from 88-99% based on reagent molarity. | researchgate.net |

| Temperature | Affects reaction kinetics and product solubility, influencing both yield and purity. | Optimal temperature for MgCl₂·6H₂O·C₄H₈O₂ precipitation was 20°C. | researchgate.net |

| Solvent/Water Ratio | Crucial for optimizing precipitation in mixed-solvent systems. | An optimal dioxan/water mass ratio of 53.25% maximized reaction productivity. | researchgate.net |

| Presence of Magnesium | Can promote the formation of specific crystal phases of the final salt product. | Increasing Mg concentration promoted the formation of phase-pure NSH7 during nickel sulfate crystallization. | mdpi.com |

Isotopic Labeling Strategies for Mechanistic Elucidation (e.g., ¹³C, ¹⁸O, ²H)

Isotopic labeling is a powerful tool for investigating the biosynthetic pathways and reaction mechanisms involved in the formation of 9,10-epoxyoctadecanoic acid. nih.gov By incorporating heavy isotopes such as ¹³C, ¹⁸O, or ²H into precursors, researchers can trace the fate of atoms throughout the reaction sequence. nih.govmdpi.com

¹³C Labeling: The use of ¹³C-labeled precursors is ideal for tracing the carbon skeleton. Studies using [¹³C]acetate have been employed to confirm that the carbon backbone of related epoxy fatty acids is derived from the head-to-tail condensation of acetate (B1210297) units. nih.gov By analyzing the complex labeling patterns in fatty acids using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish between de novo synthesis, elongation of existing fatty acid chains, and uptake from external sources. nih.govresearchgate.netbiorxiv.org

¹⁸O Labeling: Oxygen-18 labeling is particularly useful for determining the origin of the oxygen atom in the epoxide ring. Mass spectrometry analysis of cis-9,10-epoxyoctadecanoic acid synthesized in an atmosphere containing ¹⁸O₂ confirmed that the oxirane oxygen is derived from molecular oxygen, a key insight into its biosynthetic mechanism. ebi.ac.uk This technique is widely used to probe the mechanisms of oxygen-inserting enzymes like cytochrome P450s. acs.orgnih.gov The method relies on the enzyme-catalyzed incorporation of ¹⁸O from H₂¹⁸O or ¹⁸O₂, resulting in a mass shift that is detectable by MS. nih.govresearchgate.net

²H (Deuterium) Labeling: Deuterium (B1214612) labeling, often by growing organisms in deuterated water (D₂O), is used to monitor fatty acid synthesis and metabolism. nih.govprinceton.edu The incorporation of deuterium from D₂O into fatty acids occurs primarily via the cofactor NADPH. nih.gov This allows for the tracing of fatty acid metabolism in vivo and the quantification of newly synthesized fats. nih.gov ²H-labeled fatty acids are stable tracers used to investigate metabolic flux and the disposition of lipids. mdpi.comproquest.com

| Isotope | Precursor Example | Primary Application in Studying 9,10-Epoxyoctadecanoate | Reference |

|---|---|---|---|

| ¹³C | [¹³C]Acetate, U-¹³C-Glucose | Tracing the carbon backbone to elucidate biosynthetic pathways (de novo synthesis vs. elongation). | nih.govnih.govresearchgate.net |

| ¹⁸O | ¹⁸O₂, H₂¹⁸O | Determining the source of the oxirane oxygen atom (e.g., from molecular oxygen vs. water). | ebi.ac.ukacs.org |

| ²H (Deuterium) | D₂O, ²H-labeled fatty acids | Monitoring overall fatty acid synthesis, metabolism, and turnover in vivo. | nih.govprinceton.edunih.gov |

Design and Synthesis of Structurally Related Analogues for Comparative Studies

The development of structurally related analogues of this compound is a strategic approach to investigate and enhance its physicochemical and biological properties. While research directly focusing on analogues of the magnesium salt is limited, a significant body of work exists on the design and synthesis of analogues of the parent compound, 9,10-epoxyoctadecanoic acid, and other closely related epoxy fatty acids. These studies provide a foundational framework for the prospective design of modified versions of this compound. The primary motivations for creating these analogues include improving metabolic stability, modulating biological activity, and elucidating structure-activity relationships (SAR).

The rationale for designing these analogues often stems from a need to overcome the inherent limitations of naturally occurring epoxy fatty acids, which can be rapidly metabolized in vivo. nih.govnih.gov Key metabolic pathways that inactivate these compounds include esterification of the carboxylic acid group and enzymatic hydration of the epoxide ring. nih.gov Therefore, synthetic strategies frequently focus on introducing chemical modifications that hinder these metabolic processes.

One of the primary strategies involves modifying the carboxylic acid moiety to prevent its esterification into complex lipids, thereby keeping the molecule in its free acid form, which is often the biologically active state. nih.gov A notable example of this approach, although studied on a related compound, is the introduction of steric hindrance at the C-2 position, adjacent to the carboxyl group. The synthesis of 2,2-dimethyl analogues has been shown to effectively block acylation and esterification, thus increasing the half-life of the free acid. nih.gov

Another key area of modification is the epoxide ring itself or the surrounding alkyl chain. The goal of these modifications is often to enhance the stability of the epoxide or to probe its role in receptor binding and biological signaling. Furthermore, chemoenzymatic methods offer a versatile platform for creating a variety of functionalized analogues. researchgate.netrsc.org These methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce novel epoxy fatty acid derivatives. For instance, lipases can be used to catalyze the formation of peroxy acids, which then act as epoxidizing agents. researchgate.netacs.org This approach allows for the epoxidation of various unsaturated fatty acid precursors under mild conditions.

The synthesis of these analogues typically involves multi-step chemical or chemoenzymatic processes. Total synthesis routes have been developed to produce racemic mixtures of epoxy fatty acid derivatives, providing the necessary tools to explore their potential biological roles without the immediate need for complex stereospecific synthesis. nih.gov These synthetic schemes often start from commercially available fatty acids or their esters and employ a range of organic reactions to introduce the desired functional groups.

Research Findings on Analogue Design and Synthesis

Research into the design and synthesis of analogues of epoxy fatty acids has yielded several key findings that are pertinent to the prospective development of this compound analogues.

A significant finding is the successful creation of metabolically stable analogues by modifying the carboxylic acid group. As detailed in studies on related epoxy fatty acids, the introduction of a 2,2-dimethyl substitution near the carboxyl group effectively prevents the molecule from being incorporated into larger lipid structures through esterification. nih.gov This strategy has been demonstrated to be effective in vitro, suggesting that it could be a viable approach for increasing the bioavailability of the free acid form of epoxy fatty acids. nih.gov

Furthermore, the total synthesis of various hydroxy-epoxy-octadecenoate derivatives has been achieved, providing a library of compounds for biological screening. nih.gov These synthetic efforts have not only made these rare lipids more accessible for research but have also enabled the creation of novel structures with altered properties. The ability to synthetically produce these compounds in racemic forms allows for rapid preliminary assessment of their biological potential. nih.gov

Chemoenzymatic synthesis has also emerged as a powerful tool for the production of epoxy fatty acids and their derivatives. The use of immobilized lipases, such as Novozym® 435, in solvent-free conditions has been shown to efficiently catalyze the epoxidation of oleic acid, the precursor to 9,10-epoxyoctadecanoic acid. researchgate.net This method is advantageous as it often proceeds under milder conditions and can offer higher selectivity compared to purely chemical methods. acs.org

The table below summarizes key structural modifications investigated in analogues of related epoxy fatty acids, which could be extrapolated for the design of this compound analogues.

Table 1: Structural Analogues and Rationale for Comparative Studies

| Analogue Type | Structural Modification | Primary Rationale for Synthesis | Key Research Finding/Implication |

| Metabolically Stable Analogue | 2,2-dimethyl substitution at the C-2 position | To prevent esterification of the carboxylic acid and increase the half-life of the free acid form. nih.gov | The 2,2-dimethyl analogues are resistant to acylation/esterification in vitro, providing a template for stabilizing labile bioactive lipids. nih.gov |

| Functionalized Analogue | Introduction of a methyl group at the hydroxyl position (in related hydroxy-epoxy fatty acids) | To prevent oxidation of the hydroxyl group to a ketone. nih.gov | This modification helps to maintain the specific hydroxylation state, which may be crucial for biological activity. nih.gov |

| Small Molecule Probes | Synthesis of scaffolds containing the key functional groups (e.g., allylic and non-allylic epoxides) | To create water-soluble probes for investigating biological mechanisms, such as receptor identification and characterization. nih.gov | Provides tools for further biological investigation without the need for large quantities of the full lipid molecule. nih.gov |

| Polymeric Derivatives | Polymerization of epoxy fatty acid monomers | To create novel biomaterials with specific physical and chemical properties. rsc.org | Oleic acid-based epoxy monomers can be polymerized to form polyesters, demonstrating the potential for creating bio-based polymers. rsc.org |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous structural determination of Magnesium 9,10-epoxyoctadecanoate in both solution and solid states. It provides intricate details regarding the molecular framework, including the precise location and stereochemical orientation of the epoxide ring along the octadecanoate chain.

Elucidation of Regio- and Stereochemistry of the Epoxide Ring

The precise placement of the epoxide ring at the C9 and C10 positions and its stereochemistry (cis or trans) are critical structural features. Both ¹H and ¹³C NMR spectroscopy are instrumental in this elucidation.

In ¹H NMR spectra of related epoxidized fatty acids, the protons attached to the epoxide carbons (H-9 and H-10) typically appear as a multiplet in the range of δ 2.9-3.2 ppm. conicet.gov.ar The specific chemical shift and coupling constants can help differentiate between cis and trans isomers. For instance, in many epoxides, the coupling constant (³J) between the vicinal protons on the epoxide ring is generally larger for cis isomers compared to trans isomers. Computational methods, such as the DP4+ probability, which compares experimental NMR data with calculated values for all possible stereoisomers, can be employed for a more definitive assignment of the relative configuration of the epoxide. conicet.gov.ar

¹³C NMR spectroscopy provides complementary and often more direct evidence for the epoxide's location and stereochemistry. The carbons of the oxirane ring (C-9 and C-10) typically resonate in the range of δ 55-60 ppm. oregonstate.eduaocs.orgnih.gov The chemical shifts of the adjacent methylene (B1212753) carbons are also influenced by the presence and stereochemistry of the epoxide. A comprehensive analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unequivocal assignment of all proton and carbon signals, thereby confirming the 9,10-epoxy substitution pattern. magritek.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 9,10-epoxyoctadecanoate Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H/C-9, H/C-10 (epoxide) | ~2.9-3.2 (m) | ~55-60 |

| H/C-8, H/C-11 (allylic to epoxide) | ~1.4-1.6 (m) | ~26-28 |

| H/C-2 (α to carboxyl) | ~2.2-2.3 (t) | ~34 |

| H/C-3 (β to carboxyl) | ~1.6 (m) | ~25 |

| H/C-18 (terminal methyl) | ~0.8-0.9 (t) | ~14 |

| C-1 (carboxyl) | - | ~175-180 |

Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and whether it is the free acid or a salt. The magnesium salt form would show similar shifts for the organic portion.

Conformational Analysis in Solution and Solid State

The long aliphatic chain of the 9,10-epoxyoctadecanoate anion can adopt various conformations in solution. The flexibility of the chain is somewhat restricted by the rigid epoxide ring. In solution, the molecule is likely to exist as a dynamic equilibrium of multiple conformers. Advanced NMR techniques, such as the analysis of nuclear Overhauser effects (NOEs) and scalar coupling constants, can provide insights into the preferred solution-state conformation. researchgate.net For instance, NOE correlations between protons that are distant in the primary sequence but close in space can reveal folding of the alkyl chain.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Fragmentation Pathway Analysis for Structural Confirmation

In mass spectrometry, this compound would typically be analyzed as its corresponding free acid or, more commonly, as a methyl ester derivative for improved volatility in Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

Under electron ionization (EI), the methyl ester of 9,10-epoxyoctadecanoic acid undergoes characteristic fragmentation. The molecular ion peak (M⁺) may be observed, but a key fragmentation pathway involves cleavage of the C-C bonds adjacent to the epoxide ring. researchgate.netchemguide.co.uklibretexts.org This results in the formation of diagnostic fragment ions that confirm the position of the epoxide. For methyl 9,10-epoxyoctadecanoate, cleavage between C-9 and C-10 would be expected to yield prominent ions. The fragmentation pattern typically shows clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Table 2: Characteristic Mass Fragments for Methyl 9,10-epoxyoctadecanoate (EI-MS)

| m/z | Proposed Fragment |

| 312 | [M]⁺ (Molecular Ion) |

| 297 | [M - CH₃]⁺ |

| 281 | [M - OCH₃]⁺ |

| 199 | Cleavage at C10-C11: [CH₃OOC(CH₂)₇CH(O)CH]⁺ |

| 155 | Cleavage at C8-C9: [CH₃(CH₂)₇CH(O)CH]⁺ |

Note: The fragmentation pattern can be complex and may include rearrangements. The presence of the magnesium cation would not be directly observed in a typical GC-MS analysis of the derivatized fatty acid.

Identification of Derivatized Forms and Metabolites (in vitro/non-human)

For analytical purposes, especially for GC-MS analysis, the carboxylic acid group of 9,10-epoxyoctadecanoic acid is often derivatized to a more volatile ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. datapdf.com Reduction of the epoxide to a hydroxyl group followed by silylation is another derivatization strategy that can be used for structural confirmation. rsc.org

In non-human in vitro studies, 9,10-epoxyoctadecanoic acid has been identified as a metabolite of oleic acid, formed via cytochrome P450-mediated epoxidation. researchgate.nethmdb.ca The metabolism of 9,10-epoxyoctadecanoic acid can be further investigated by incubating it with liver microsomes or other enzyme preparations and analyzing the products by LC-MS/MS. datapdf.com Potential metabolites could include the corresponding diol, 9,10-dihydroxyoctadecanoic acid, formed by the action of epoxide hydrolases. The identification of these metabolites is crucial for understanding the biological pathways involving this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

In the FT-IR spectrum , the presence of the carboxylate group is confirmed by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.netmdpi.comresearchgate.netnih.gov The C-H stretching vibrations of the long alkyl chain appear in the 2850-2960 cm⁻¹ region. researchgate.net The characteristic vibrations of the epoxide ring are generally weaker and can be found in the 1230-1280 cm⁻¹ (ring breathing) and 820-950 cm⁻¹ (asymmetric ring stretching) regions. nih.gov

Raman spectroscopy offers complementary information. The C-C stretching vibrations of the alkyl chain typically appear as a series of bands in the 1050-1150 cm⁻¹ region. researchgate.netrsc.org The symmetric C-H stretching of the CH₂ groups gives a strong band around 2850 cm⁻¹. The epoxide ring vibrations are also observable in the Raman spectrum, often with a characteristic band around 1250 cm⁻¹. researchgate.netresearchgate.netrsc.orgpsu.eduias.ac.in The carboxylate stretches are also present but can sometimes be weaker in Raman compared to IR. The combination of FT-IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's functional groups.

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| C-H Stretching (alkyl) | 2850-2960 | 2850-2960 |

| C=O Stretching (carboxylate, asymmetric) | 1540-1650 | ~1550 |

| C=O Stretching (carboxylate, symmetric) | 1400-1450 | ~1440 |

| Epoxide Ring Breathing | ~1250 | ~1250 |

| Epoxide Ring Asymmetric Stretch | 820-950 | 820-950 |

X-ray Crystallography and Solid-State NMR for Crystalline Structure Determination

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. The fundamental principle of this method lies in the diffraction of an X-ray beam by the electron clouds of the atoms within a crystalline lattice. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, can be mathematically analyzed to determine the arrangement of atoms, bond lengths, and bond angles with high precision.

For a compound such as this compound, which is expected to be a crystalline solid at room temperature, X-ray crystallography could reveal:

Conformation of the Epoxyoctadecanoate Chain: The precise conformation of the 18-carbon chain, including the orientation of the epoxide ring, would be determined. This is crucial for understanding intermolecular interactions.

Packing Arrangement: X-ray crystallography would show how the individual this compound molecules are arranged in the crystal lattice, which influences the material's bulk properties like density and melting point.

A hypothetical table of crystallographic parameters for this compound, based on typical values for metallic stearates, is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 35.7 |

| α (°) | 90 |

| β (°) | 95.2 |

| γ (°) | 90 |

| Volume (ų) | 3050 |

| Z (formula units/cell) | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a complementary technique to X-ray crystallography that provides information about the local environment of specific atomic nuclei (e.g., ¹³C, ¹H, ²⁵Mg) in a solid material. Unlike solution-state NMR, which averages out anisotropic interactions due to rapid molecular tumbling, ssNMR spectra are influenced by these interactions, providing valuable structural information.

For this compound, ssNMR could provide insights into:

Polymorphism: Different crystalline forms (polymorphs) of the compound, which may have distinct physical properties, can be identified by their unique ssNMR spectra.

Local Environment of Carbon Atoms: ¹³C ssNMR can distinguish between carbon atoms in different chemical environments, such as those in the aliphatic chain, the epoxide ring, and the carboxylate group. Chemical shift anisotropy (CSA) and dipolar coupling information can reveal details about local structure and dynamics.

Magnesium Coordination: ²⁵Mg ssNMR, although more challenging due to the quadrupolar nature of the ²⁵Mg nucleus, can directly probe the local environment of the magnesium ion. nationalmaglab.org The quadrupole coupling constant and asymmetry parameter are sensitive to the symmetry and nature of the coordination sphere.

A hypothetical table of ¹³C solid-state NMR chemical shifts for this compound is provided below to illustrate the type of data that could be obtained.

| Carbon Atom Position | Hypothetical ¹³C Chemical Shift (ppm) |

| C1 (Carboxylate) | 180-185 |

| C9, C10 (Epoxide) | 55-65 |

| C2-C8, C11-C18 (Aliphatic) | 10-40 |

| Terminal Methyl (C18) | ~14 |

Biochemical Metabolism and Enzymatic Biotransformation Non Human/in Vitro Focus

Epoxide Hydrolase-Mediated Ring Opening and Diol Formation

The epoxide moiety of 9,10-epoxyoctadecanoate is a primary target for enzymatic hydrolysis, a reaction catalyzed by epoxide hydrolases (EHs) that results in the formation of the corresponding vicinal diol, 9,10-dihydroxyoctadecanoate. This biotransformation is a critical step in the metabolism of epoxy fatty acids, influencing their biological activity and subsequent elimination. Two major forms of epoxide hydrolase, the soluble epoxide hydrolase (sEH) and the microsomal epoxide hydrolase (mEH), play distinct roles in this process.

Characterization of Soluble Epoxide Hydrolase (sEH) Activity

Soluble epoxide hydrolase (sEH) is widely recognized as the principal enzyme responsible for the degradation of epoxy fatty acids in vivo. escholarship.orgmdpi.com The enzyme, found in the cytosol of various tissues, efficiently converts epoxides to their corresponding diols, which are generally considered less biologically active and are more readily excreted. mdpi.com The C-terminal domain of the bifunctional sEH enzyme possesses this hydrolase activity. nih.gov

In vitro studies have demonstrated that epoxides of linoleic acid, such as 9,10-epoxyoctadecenoic acid (leukotoxin), are good substrates for sEH. nih.gov The enzyme exhibits a slight preference for the 12,13-regioisomer of epoxyoctadecenoic acid over the 9,10-isomer. nih.gov The high catalytic efficiency (kcat/KM) of sEH for these substrates suggests that it is the predominant enzyme for their metabolism in a physiological context. nih.gov In fact, the enzyme specificity of sEH for certain epoxy fatty acids can be three orders of magnitude higher than that of mEH. nih.gov This significant difference is attributed to both a lower Michaelis constant (KM) and a higher catalytic turnover rate (kcat) for sEH. nih.gov

The hydrolysis of 9,10-epoxystearic acid by cytosolic rat liver EH has been shown to lack enantioselectivity, meaning it does not discriminate between the two enantiomers of the substrate. nih.gov This is in stark contrast to some plant epoxide hydrolases and the mammalian mEH, which can exhibit high enantioselectivity. nih.gov

Investigation of Microsomal Epoxide Hydrolase (mEH) Contributions

Microsomal epoxide hydrolase (mEH), also known as EPHX1, is primarily located in the endoplasmic reticulum and has been traditionally studied for its role in detoxifying xenobiotic compounds, such as polycyclic aromatic hydrocarbons. nih.govwikipedia.org While sEH is generally more efficient at hydrolyzing endogenous epoxy fatty acids, mEH can still contribute significantly to their metabolism, particularly in tissues where it is highly expressed or where sEH activity is low. escholarship.orgmdpi.com

The substrate preference of mEH differs from that of sEH. While sEH preferentially metabolizes epoxides located towards the omega end of the fatty acid chain, mEH shows a preference for epoxides in the middle of the chain, such as 9,10-epoxyoctadecenoic acid (9,10-EpOME). nih.gov For some substrates, like 8,9- and 11,12-epoxyeicosatrienoic acids (EETs), the catalytic efficiencies of mEH and sEH are comparable. mdpi.com However, for linoleic acid epoxides, mEH is a much poorer substrate compared to sEH. nih.gov

Studies using cis-9,10-epoxystearic acid have revealed that membrane-bound rat liver mEH exhibits distinctive stereochemical features, sharing a high degree of enantioselectivity with soybean EH. nih.gov This suggests a specific orientation of the substrate within the active site of mEH. nih.gov

Substrate Specificity and Kinetic Parameters with Purified Enzymes

Kinetic studies with purified epoxide hydrolases have provided valuable insights into their substrate specificity. The epoxides of linoleic acid, including the precursor to Magnesium 9,10-epoxyoctadecanoate, are generally good substrates for sEH but poor substrates for mEH and another isozyme, EH3. nih.gov This indicates that sEH is the primary enzyme responsible for the in vivo metabolism of these compounds. nih.gov

The table below summarizes the relative activity of different epoxide hydrolases with a surrogate epoxy fatty acid substrate.

| Enzyme | Substrate | Relative Activity (%) |

| Soluble Epoxide Hydrolase (sEH) | 14,15-EET | 100 |

| Microsomal Epoxide Hydrolase (mEH) | 14,15-EET | ~0.1-1 |

| Epoxide Hydrolase 3 (EH3) | 14,15-EET | ~0.1 |

| Data derived from studies comparing the catalytic efficiency (kcat/KM) of different epoxide hydrolases with various epoxy fatty acid substrates. The values are presented as a percentage of the activity observed with sEH for the substrate 14,15-EET, which is a well-characterized sEH substrate. nih.gov |

Cytochrome P450 (CYP) Epoxygenation of Precursor Fatty Acids

The formation of the epoxide ring in 9,10-epoxyoctadecanoate originates from the epoxygenation of its precursor fatty acid, linoleic acid. This reaction is catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP) monooxygenases. nih.govnih.gov These enzymes are crucial in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov

The primary CYP isoforms responsible for the conversion of linoleic acid to its epoxides, 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME), are CYP2C8, CYP2C9, and CYP2J2. nih.gov Other inducible CYP isoforms, such as CYP1A1, can also contribute to the formation of these epoxy fatty acids. nih.gov The subsequent hydrogenation of the double bond in 9,10-epoxyoctadecenoic acid would yield 9,10-epoxyoctadecanoate.

Influence of Magnesium Ion on Enzymatic Activities within Lipid Metabolic Pathways

The magnesium ion component of this compound is a crucial cofactor for a vast number of enzymatic reactions in the body, with estimates suggesting its involvement in over 300, and possibly as many as 600, enzymatic systems. nih.govnih.gov Its role is particularly prominent in processes requiring ATP, including lipid metabolism. nih.govnih.gov

Magnesium can influence the activity of enzymes involved in the metabolism of fatty acids and their derivatives. For instance, magnesium has been shown to impact the activity of cytochrome P450 enzymes. nih.govnih.gov In vivo studies in rats have demonstrated that administration of magnesium sulfate (B86663) can increase the activity of CYP3A and CYP2C isoforms. nih.gov This effect was linked to an enhanced microsomal electron transfer due to the induction of NADPH-P450 reductase and cytochrome b5. nih.gov Divalent cations, including magnesium, can stimulate the transfer of electrons from NADPH-P450 reductase to various acceptors. nih.gov

Furthermore, magnesium is a required cofactor for enzymes involved in the metabolism of vitamin D, which itself can interact with CYP enzymes. frontiersin.org Specifically, magnesium is necessary for the enzymatic activity of 25-hydroxylase and 1α-hydroxylase, which are CYP enzymes responsible for vitamin D activation. frontiersin.org

The table below provides a summary of enzymes involved in lipid metabolism that are known to be influenced by magnesium.

| Enzyme/Enzyme System | Influence of Magnesium |

| Cytochrome P450 (CYP) Isoforms (e.g., CYP3A, CYP2C) | Can increase activity by enhancing electron transfer from NADPH-P450 reductase. nih.govnih.gov |

| NADPH-P450 Reductase | Activity can be stimulated by divalent cations like magnesium. nih.gov |

| Vitamin D-Metabolizing CYP Enzymes (e.g., 25-hydroxylase, 1α-hydroxylase) | Magnesium is an essential cofactor for their enzymatic reactions. frontiersin.org |

Biosynthetic Pathways and Endogenous Formation in Model Organisms (e.g., microalgae)

The endogenous formation of this compound in biological systems, particularly in model organisms like microalgae, is not directly documented in scientific literature. Research has primarily focused on the biosynthesis of its free acid form, cis-9,10-epoxyoctadecanoic acid. The pathway for the formation of the magnesium salt within these organisms remains unelucidated. However, the biosynthesis of the foundational epoxy fatty acid involves the enzymatic transformation of oleic acid.

The formation of cis-9,10-epoxyoctadecanoic acid in various organisms, including plants and fungi, has been shown to proceed via the epoxidation of oleic acid. nih.govnih.gov This process is catalyzed by specific enzymes that introduce an epoxy group across the double bond of the fatty acid. While direct evidence in microalgae is still an area of active research, the fundamental components for this biosynthetic pathway are present in these microorganisms.

Microalgae are known to synthesize a variety of fatty acids, including the precursor molecule, oleic acid. nih.gov The subsequent epoxidation is carried out by enzymes such as cytochrome P450 monooxygenases (CYPs) or lipases. CYPs are a diverse group of enzymes that catalyze various oxidative reactions, including the epoxidation of unsaturated fatty acids. nih.govresearchgate.netnih.gov The presence of CYP enzymes has been identified in various microbial species, and they are known to be involved in fatty acid metabolism. nih.govresearchgate.netnih.gov

Alternatively, lipase-catalyzed epoxidation represents another potential biosynthetic route. rsc.org Lipases, which are known to be present in microalgae such as Chlorella vulgaris, can act as perhydrolases to form peracids, which then act as the epoxidizing agent. rsc.orgmdpi.com In vitro studies have demonstrated the efficacy of lipase-catalyzed epoxidation of fatty acids and their derivatives, including those derived from microalgal lipids. nih.govresearchgate.netnih.gov

The proposed biosynthetic pathway for cis-9,10-epoxyoctadecanoic acid in microalgae, therefore, begins with the de novo synthesis of oleic acid. This is followed by an enzymatic epoxidation step, likely mediated by cytochrome P450 enzymes or lipases, to form the epoxy ring at the 9,10-position of the fatty acid chain.

It is important to note that while the enzymatic machinery and precursor availability suggest the potential for cis-9,10-epoxyoctadecanoic acid synthesis in microalgae, further research is required to confirm and characterize the specific enzymes and pathways involved in these organisms. Furthermore, there is currently no scientific evidence describing the endogenous mechanism for the formation of the magnesium salt of this epoxy fatty acid in microalgae or other model organisms.

Research Findings on the Biosynthesis of cis-9,10-epoxyoctadecanoic acid

| Model Organism/System | Biosynthetic Pathway Step | Key Enzymes/Catalysts | Precursors | Key Findings |

| Rust-infected wheat plants | Epoxidation of Oleic Acid | Endogenous plant enzymes (Oxygen-dependent) | Acetate (B1210297), Stearic acid, Oleic acid | Oleic acid is the immediate precursor to cis-9,10-epoxyoctadecanoic acid. nih.govnih.gov |

| In Vitro Enzymatic Reaction | Chemo-enzymatic Epoxidation | Candida antarctica Lipase (B570770) B (Novozym 435) | Oleic acid, Hydrogen peroxide | Lipase acts as a perhydrolase to form peracids, which then epoxidize the double bond. researchgate.netnih.gov |

| Chlorella vulgaris (lipids from) | In Situ Transesterification and Epoxidation | Formic acid, Hydrogen peroxide | Fatty Acid Methyl Esters (FAMEs) | A novel bio-based resin was developed through the epoxidation of FAMEs from Chlorella vulgaris lipids. nih.gov |

| Microbial Systems (general) | Fatty Acid Metabolism | Cytochrome P450 Monooxygenases (P450s) | Fatty acids | P450s are involved in the conversion of fatty acids, including hydroxylation and epoxidation. nih.govresearchgate.netnih.gov |

Role in Cellular and Subcellular Processes in Vitro/mechanistic Studies

Interaction with Cellular Membranes and Lipid Rafts

There is currently no scientific literature detailing the specific interactions of Magnesium 9,10-epoxyoctadecanoate with cellular membranes or its potential association with lipid rafts. The influence of the magnesium ion (Mg2+) on the organization of lipid bilayers is known, with studies showing it can induce reorganization of lipid domains. However, how the presence of the 9,10-epoxyoctadecanoate moiety would modulate this effect is purely speculative. Research would be needed to determine if this compound partitions into specific membrane microdomains and what, if any, structural changes it might induce.

Modulation of Intracellular Signaling Cascades (e.g., MAPK, NF-κB pathways)

Specific data on the modulation of intracellular signaling cascades, such as the MAPK and NF-κB pathways, by this compound is not present in the current body of scientific research. While some studies have investigated the anti-inflammatory effects of magnesium sulfate (B86663), showing it can inhibit the NF-κB pathway in microglia, it is unknown if this compound possesses similar or different properties. The epoxy fatty acid component could also theoretically influence signaling, but without direct experimental evidence, any potential role remains hypothetical.

Effects on Mitochondrial Respiration and Bioenergetics (mechanistic)

The mechanistic effects of this compound on mitochondrial respiration and bioenergetics have not been investigated. Studies on the effect of magnesium ions have shown that they are essential for mitochondrial function, particularly in ATP production. Deficiencies in magnesium have been linked to mitochondrial dysfunction. However, the delivery of magnesium via the 9,10-epoxyoctadecanoate salt and any independent effects of the fatty acid epoxide on mitochondrial processes are yet to be explored.

Role in Lipid Droplet Formation and Dynamics (mechanistic)

There is no available research on the role of this compound in the formation and dynamics of lipid droplets. While lipid droplets are central to lipid metabolism, and both magnesium and fatty acids are key players in these processes, the specific contribution of this compound is unknown. Future research would need to address whether it is incorporated into lipid droplets, influences their size or number, or affects the proteins that regulate their dynamics.

Influence on Gene Expression Profiles related to Lipid Metabolism (in vitro)

The influence of this compound on gene expression profiles related to lipid metabolism in vitro has not been documented. While magnesium supplementation has been shown to affect the expression of genes involved in insulin (B600854) and lipid metabolism in certain contexts, the specific effects of this compound are undetermined. In vitro studies using techniques such as quantitative real-time PCR or microarray analysis would be required to elucidate any potential regulatory role of this compound on genes central to lipid homeostasis.

Advanced Analytical Methodologies for Detection and Quantification in Research Models Excluding Clinical Samples

Chromatographic Techniques for Isomer Separation and Resolution

Chromatography coupled with mass spectrometry is the cornerstone for the analysis of 9,10-EpOME, providing the necessary selectivity and sensitivity to distinguish it from a complex background of other lipids. The presence of cis and trans isomers, as well as positional isomers (e.g., 12,13-epoxyoctadecanoate), requires high-resolution separation techniques.

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. However, 9,10-EpOME, like other fatty acids, is non-volatile due to its polar carboxylic acid group and the epoxide ring. Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. fujifilm.comgcms.cz

Derivatization Strategies: The primary goal of derivatization is to mask the polar functional groups—the carboxylic acid and, in some cases, the epoxide ring itself.

Esterification of the Carboxyl Group: The carboxylic acid is most commonly converted to a more volatile ester.

Methyl Esters (FAMEs): Formed using reagents like diazomethane (B1218177) or boron trifluoride in methanol (B129727) (BF3-methanol). nih.govtuwien.at While effective, diazomethane is hazardous. tuwien.at

Pentafluorobenzyl (PFB) Esters: This is a favored method, particularly for electron capture negative ion chemical ionization (ECNICI-MS). nih.govnih.gov PFB bromide reacts with the carboxylate anion to form a PFB ester, which is highly electronegative and provides exceptional sensitivity for detection. nih.govresearchgate.net

Silylation: To enhance volatility further, any hydroxyl groups present (which can be formed by incidental or intentional ring-opening of the epoxide) are converted to trimethylsilyl (B98337) (TMS) ethers. thermofisher.comthermofisher.comyoutube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. thermofisher.comyoutube.comresearchgate.net These reagents are highly reactive towards active hydrogens on carboxyl, hydroxyl, and amine groups. thermofisher.comyoutube.com

Epoxide Ring Opening: The intact epoxide ring can be analyzed, but for structural confirmation and to create more characteristic mass spectra, the ring may be opened. thieme-connect.dechemistrysteps.commasterorganicchemistry.com

Conversion to Methoxy-Hydroxy Derivatives: Treatment with BF3-methanol not only forms the methyl ester but can also open the epoxide ring to yield methoxy-hydroxy derivatives, which produce predictable fragmentation patterns in MS. nih.gov

Conversion to Trimethylsilyl Ethers: Acid-catalyzed hydrolysis followed by silylation converts the epoxide to a di-TMS-ether derivative. The fragmentation of these derivatives in the mass spectrometer provides clear diagnostic ions that pinpoint the original location of the epoxide ring. nih.gov For 9,10-EpOME, this cleavage occurs between C9 and C10, yielding characteristic fragments.

GC-MS Analysis and Fragmentation: Once derivatized, the sample is injected into the GC. The separation typically occurs on a capillary column with a polar stationary phase (e.g., a cyanopropyl-substituted polysiloxane like DB-23) to resolve different fatty acid derivatives. marinelipids.canih.gov

In the mass spectrometer, using electron ionization (EI), the derivatized 9,10-EpOME undergoes fragmentation. For the TMS-ether derivative formed after ring-opening, the key fragmentation is the cleavage of the C-C bond between the two -OTMS groups. For 9,10-EpOME, this results in two prominent diagnostic ions at m/z 155 and 199, which are used for identification. nih.gov For the PFB ester of the intact epoxide, negative-ion chemical ionization (NICI) is often used. The molecule captures an electron and then fragments, often by losing the PFB group, allowing for sensitive detection using selected ion monitoring (SIM) or selected reaction monitoring (SRM). nih.govnih.gov

| Reagent | Abbreviation | Target Functional Group(s) | Purpose | Reference |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxyl, Hydroxyl | Increases volatility and thermal stability by forming TMS esters/ethers. | thermofisher.comthermofisher.com |

| Pentafluorobenzyl Bromide | PFB-Br | Carboxyl | Forms PFB esters for highly sensitive detection by ECNICI-MS. | nih.govnih.gov |

| Boron Trifluoride-Methanol | BF3-Methanol | Carboxyl, Epoxide | Forms methyl esters (FAMEs) and can open the epoxide ring to form methoxy-hydroxy derivatives. | nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxyl, Hydroxyl | A highly volatile silylating agent that forms TMS derivatives; byproducts elute early. | thermofisher.comyoutube.com |

LC-MS/MS has become the preferred method for analyzing eicosanoids and other oxidized lipids, including 9,10-EpOME. ulisboa.pt Its main advantage over GC-MS is that it allows for the analysis of the intact, underivatized molecule, which simplifies sample preparation and avoids potential degradation or artifact formation from harsh chemical reactions. researchgate.netunimi.it

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is typically employed, using a C18 or similar column. nih.govnih.gov A mobile phase gradient, often consisting of water and acetonitrile (B52724) or methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297), is used to separate 9,10-EpOME from other lipids based on polarity. nih.govnih.gov This separation is critical for resolving isomers and isolating the analyte from matrix interferences. mdpi.com

Ionization and Mass Analysis: Electrospray ionization (ESI) in negative ion mode is the standard technique for analyzing fatty acids. nih.gov The carboxylic acid group readily loses a proton to form the deprotonated molecule [M-H]⁻. For 9,10-EpOME, this corresponds to an ion at a mass-to-charge ratio (m/z) of 297.2. nih.govtaltech.ee

Tandem mass spectrometry (MS/MS) is used for quantification and confirmation. The [M-H]⁻ precursor ion (m/z 297.2) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) with an inert gas (like argon) in the collision cell, and the resulting product ions are analyzed in the second quadrupole. wikipedia.orgrsc.org

Fragmentation Patterns: The fragmentation of the [M-H]⁻ ion of 9,10-EpOME provides structural information. While the intact epoxide is relatively stable, CID can induce fragmentation. A common, though not always dominant, fragmentation pathway is the loss of water ([M-H-H₂O]⁻), resulting in an ion at m/z 279.2. lipidmaps.org More specific fragmentation patterns that reveal the position of the epoxide ring can be generated, although they are often less intense than in GC-MS of derivatized analytes. rsc.org The development of methods using charge-derivatization prior to LC-MS can enhance fragmentation and allow for more confident isomer identification. nih.gov

The high selectivity of LC-MS/MS is achieved through Selected Reaction Monitoring (SRM), where a specific precursor-to-product ion transition is monitored (e.g., m/z 297.2 → 279.2). lipidmaps.org This allows for accurate quantification even when other compounds with the same mass are present.

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) | C18 column (e.g., Acquity BEH C18) | nih.govnih.gov |

| Mobile Phase | Aqueous/Organic Gradient | Water/Acetonitrile with ammonium acetate or formic acid | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Detects the deprotonated molecule [M-H]⁻ | nih.govrsc.org |

| Precursor Ion (MS1) | [M-H]⁻ of 9,10-EpOME | m/z 297.2 | nih.govtaltech.ee |

| Fragmentation | Collision-Induced Dissociation (CID) | Used to generate product ions for MS/MS | wikipedia.orglipidmaps.org |

| Major Product Ion (MS2) | Loss of water from precursor | m/z 279.2 | lipidmaps.org |

Sample Preparation and Extraction Protocols for Complex Biological Matrices (non-human, in vitro)

The goal of sample preparation is to isolate 9,10-EpOME from complex matrices like cell culture media or cell lysates, remove interfering substances (e.g., phospholipids, triglycerides), and concentrate the analyte before analysis.

Liquid-Liquid Extraction (LLE): A classic method involves partitioning the analyte between an aqueous and an immiscible organic phase. A common LLE method is the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system. After acidification of the sample to ensure the fatty acid is in its protonated, less polar form, the lipids, including 9,10-EpOME, are extracted into the organic layer.

Solid-Phase Extraction (SPE): SPE is the most widely used technique for cleaning up and concentrating lipid samples. It offers better selectivity and reproducibility than LLE. For 9,10-EpOME, a multi-step SPE protocol may be used:

Initial Extraction: The sample (e.g., cell culture supernatant) is first acidified (pH ~3-4) to protonate the carboxylic acid.

Loading: The acidified sample is loaded onto a reversed-phase SPE cartridge (e.g., C18). The hydrophobic carbon chains of 9,10-EpOME bind to the stationary phase, while very polar, water-soluble compounds pass through.

Washing: The cartridge is washed with a low-percentage organic solvent (e.g., water/methanol) to remove moderately polar interferences.

Elution: The analyte of interest is eluted from the cartridge using a non-polar organic solvent like ethyl acetate, hexane, or methanol. nih.gov

In some methods, a separate SPE step on a silica (B1680970) column is used to separate epoxy fatty acid methyl esters from hydroxy fatty acid methyl esters after derivatization for GC-MS analysis. nih.gov

Development of Quantitative Assays and Method Validation

A robust quantitative assay requires precision, accuracy, and sensitivity. The gold standard for quantification in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).

For 9,10-EpOME, a suitable internal standard would be deuterated 9,10-EpOME (e.g., d2- or d4-9,10-EpOME). nih.gov This standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium (B1214612) atoms. It is added to the sample at a known concentration at the very beginning of the sample preparation process.

The SIL-IS co-elutes with the endogenous analyte and experiences the same ionization efficiency and matrix effects. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the SIL-IS, any sample loss during extraction or variations in instrument response can be corrected for. For example, in a GC-MS/MS method for cis-EODA, researchers monitored the transition from the precursor ion [M-PFB]⁻ at m/z 297 to the product ion at m/z 171 for the analyte, and the transition from m/z 299 to m/z 172 for the d2-labeled internal standard. nih.gov

Method validation involves establishing key performance characteristics:

Linearity: Creating a calibration curve by plotting the response ratio (analyte/IS) against known concentrations of the analyte to demonstrate a linear relationship.

Limit of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. Modern LC-MS/MS methods can achieve LOQs in the sub-nanomolar range. nih.gov

Accuracy and Precision: Assessed by analyzing quality control samples at different concentrations to ensure the measured values are close to the true values (accuracy) and are reproducible (precision).

Matrix Effect: Evaluating whether components in the sample matrix (e.g., cell lysate) suppress or enhance the ionization of the analyte compared to a clean standard.

Recovery: Measuring the efficiency of the extraction process.

Microfluidic and Miniaturized Analytical Platforms

While still an emerging area for specific fatty acid analysis, microfluidic platforms, or "lab-on-a-chip" systems, offer the potential to miniaturize and automate the entire analytical workflow, from sample preparation to detection. These platforms can reduce sample and solvent consumption, decrease analysis time, and improve throughput.

For lipid analysis, microfluidic devices can integrate steps like cell lysis, extraction, and even derivatization on a single chip. While specific applications for Magnesium 9,10-epoxyoctadecanoate are not yet widespread, the principles have been demonstrated for other lipids. For instance, on-chip epoxidation reactions have been used to derivatize unsaturated fatty acids prior to MS analysis, enabling isomer identification. taltech.ee The coupling of these miniaturized platforms with mass spectrometry represents a promising future direction for high-throughput analysis of 9,10-EpOME in various research models.

Potential Non Biomedical and Industrial Applications

Role in Polymer Chemistry and Material Science

The distinct chemical functionalities of magnesium 9,10-epoxyoctadecanoate make it a promising candidate for several roles in the field of polymer chemistry and material science. Its ability to participate in polymerization reactions and interact with polymer chains suggests its utility as a monomer, cross-linking agent, plasticizer, and stabilizer.

The epoxide ring in this compound is a highly reactive functional group that can undergo ring-opening reactions with various nucleophiles, such as alcohols, amines, and carboxylic acids. This reactivity is the foundation for its potential use as a monomer and cross-linking agent in the synthesis of bio-based polymers like polyurethanes and polyesters.

Epoxidized vegetable oils and fatty acids are already being explored for the synthesis of polyols, which are key precursors for polyurethanes. researchgate.netnih.gov The process typically involves the epoxidation of unsaturated fatty acids followed by a ring-opening reaction with a suitable agent to introduce hydroxyl groups. google.comgoogle.combaydaauniv.netmdpi.com For instance, epoxidized tall oil fatty acids have been used to synthesize highly functional bio-based polyols. techscience.cn Similarly, this compound could serve as a starting material for producing magnesium-containing polyols. These polyols, when reacted with isocyanates, would yield polyurethanes with potentially novel properties imparted by the presence of the metal salt in the polymer backbone. mdpi.comnih.gov

The ring-opening of the epoxide can be catalyzed by both acids and bases. baydaauniv.net In the context of polyester (B1180765) synthesis, the carboxylic acid groups of other monomers could react with the epoxide ring of this compound, leading to the formation of ester linkages and incorporating the fatty acid chain into the polymer structure. This could create a cross-linked network, enhancing the thermal and mechanical properties of the resulting polyester. The presence of the magnesium ion could also influence the final properties of the polymer.

Table 1: Potential Reactions of this compound in Polymer Synthesis

| Polymer Type | Role of this compound | Reaction Mechanism | Potential Outcome |

|---|---|---|---|

| Polyurethanes | Monomer for Polyol Synthesis | Epoxide ring-opening with a diol or other hydroxyl-containing compound to form a magnesium-containing polyol. | Bio-based polyurethane with modified thermal and mechanical properties. |

| Polyesters | Cross-linking Agent/Monomer | Reaction of the epoxide ring with carboxylic acid or hydroxyl groups of other monomers. | Cross-linked polyester with enhanced durability and potentially altered physical properties due to the incorporated magnesium salt. |

Epoxidized fatty acid esters and vegetable oils are recognized as effective bio-based plasticizers and heat stabilizers for polymers like polyvinyl chloride (PVC). google.comscirp.orggoogle.comnih.gov The epoxide groups can scavenge acidic byproducts, such as hydrochloric acid (HCl) released during the degradation of PVC, thereby preventing further decomposition. nih.gov This stabilizing effect is a key attribute of epoxidized compounds in polymer formulations.

Furthermore, magnesium salts of fatty acids, such as magnesium stearate (B1226849), are widely used as heat stabilizers and lubricants in PVC processing. platinumindustriesltd.comresearchgate.netnanotrun.com Magnesium stearate can neutralize HCl and also acts as a lubricant, improving the processability of the polymer. platinumindustriesltd.comresearchgate.net Composite stabilizers containing magnesium compounds have been shown to enhance the thermal stability of PVC. google.comgoogle.com

This compound combines both the acid-scavenging capability of the epoxide ring and the stabilizing effect of the magnesium carboxylate. This dual functionality could make it a highly effective multifunctional additive in polymer formulations, acting as both a plasticizer to increase flexibility and a heat stabilizer to improve thermal resistance. google.comresearchgate.net The long aliphatic chain of the octadecanoate would contribute to the plasticizing effect, while the epoxide and magnesium salt components would work synergistically to enhance stability.

Applications in Lubricant Formulations and Tribology

The demand for environmentally friendly and high-performance lubricants has driven research into renewable resources like vegetable oils and their derivatives. lube-media.comresearchgate.net Epoxidized vegetable oils have shown potential as lubricant base stocks and additives due to their improved oxidation stability compared to their unsaturated counterparts. scirp.orglube-media.competro-online.commdpi.com The epoxidation process increases the polarity of the oil, which can lead to better lubricity and film-forming properties on metal surfaces. petro-online.com

Magnesium carboxylates are also utilized in the formulation of lubricant and fuel additives. meixi-mgo.commade-in-china.commade-in-china.comgoogle.com They can act as detergents and corrosion inhibitors. meixi-mgo.comatts-inc.com The presence of magnesium can help to neutralize acidic combustion byproducts and form protective films on engine components. atts-inc.com

Given these precedents, this compound could serve as a multifunctional lubricant additive. The epoxidized fatty acid backbone would provide lubricity and thermal stability, while the magnesium component could offer detergency and anti-wear properties. The combination of these features in a single molecule could lead to the development of advanced lubricant formulations with enhanced performance and environmental compatibility.

Utilization in Surfactant and Emulsifier Technologies

Surfactants and emulsifiers are crucial components in a vast range of industrial products and processes. The synthesis of novel surfactants from renewable resources is an area of active research. Epoxidized fatty acids and their esters are valuable intermediates for the production of various types of surfactants. researchgate.netacs.orggoogle.comwhiterose.ac.uk The epoxide ring can be opened with different hydrophilic groups to create nonionic, cationic, or anionic surfactants with tailored properties. acs.orgocl-journal.org For example, reaction with polyethylene (B3416737) glycols can yield nonionic surfactants. acs.org

On the other hand, magnesium salts of fatty acids, like magnesium stearate, are known to function as emulsifiers and anti-caking agents in various applications, including the food and pharmaceutical industries. infocons.orgfda.govwho.intnih.govhsnstore.eu

This compound, possessing both a hydrophobic fatty acid chain and a polar magnesium carboxylate head, has the inherent structure of an anionic surfactant. The presence of the epoxide ring offers a site for further chemical modification to fine-tune its surfactant properties. For example, the ring could be opened to introduce additional hydrophilic groups, creating a bolaform surfactant with a hydrophilic group at each end of the long hydrophobic chain. This could lead to unique aggregation behavior and surface activity.

Potential in Agrochemical Formulations (e.g., as a growth regulator or adjuvant)

Epoxidized fatty acid methyl esters have been identified as having potential applications in the agrochemical sector. nih.govmdpi.com They can be used in the formulation of pesticides and herbicides, acting as adjuvants that improve the efficacy of the active ingredients. Adjuvants can enhance the spreading, sticking, and penetration of the agrochemical on the plant surface.

While specific research on the agrochemical applications of this compound is limited, its surfactant-like properties suggest it could function as an effective adjuvant. The ability to form emulsions could be beneficial for the formulation of oil-based active ingredients for water-based spraying. Furthermore, the potential for the fatty acid component to be derived from natural sources aligns with the growing demand for more sustainable and bio-based agrochemical formulations.

Role in Advanced Chemical Synthesis as a Building Block for Novel Compounds

The high reactivity of the epoxide ring makes this compound a valuable and versatile building block for advanced chemical synthesis. analis.com.my This functionality allows for the introduction of a wide range of chemical groups through ring-opening reactions, leading to the creation of novel compounds with specific functionalities.

As previously discussed, it can be a precursor for the synthesis of polyols for polyurethanes and can be incorporated into polyesters. techscience.cnresearchgate.net It can also be a starting material for various surfactants. researchgate.netocl-journal.org The acid-catalyzed or base-catalyzed opening of the epoxide ring can yield diols, which can then undergo further reactions. Reaction with amines can produce amino alcohols, and reaction with other nucleophiles can lead to a diverse array of functionalized fatty acid derivatives. The presence of the magnesium carboxylate group adds another layer of chemical functionality that can be exploited in subsequent synthetic steps or can impart specific properties to the final product.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9,10-epoxyoctadecanoic acid |

| Polyurethane |

| Polyester |

| Polyvinyl chloride (PVC) |

| Magnesium stearate |

Future Research Directions and Translational Opportunities Pre Clinical/fundamental

Elucidation of Undiscovered Metabolic Enzymes and Pathways

The metabolic fate of 9,10-epoxyoctadecanoate is primarily understood through the lens of well-established pathways, but significant gaps in knowledge present opportunities for future discovery. The known pathway involves the epoxidation of oleic acid by cytochrome P450 (CYP) epoxygenases, followed by degradation into the less active diol, 9,10-dihydroxyoctadecanoic acid, by soluble epoxide hydrolase (sEH). nih.govfrontiersin.orgwikipedia.orgnih.gov However, a deeper understanding requires looking beyond this central axis.

Future research should focus on identifying novel enzymes and alternative metabolic routes. For instance, the role of peroxygenases, which have been identified in plants like oat seeds, presents a compelling avenue for investigation in other biological systems. nih.govnih.gov These enzymes catalyze epoxidation using a different mechanism than CYPs and could represent a parallel biosynthetic pathway.

Furthermore, the interaction of 9,10-epoxyoctadecanoate with other metabolic networks is largely unexplored. Research into other epoxy fatty acids has revealed connections to the endocannabinoid system, where they can be incorporated into endocannabinoid structures, creating novel signaling molecules. nih.gov Investigating whether 9,10-epoxyoctadecanoate undergoes similar modifications could uncover new biological functions. The influence of the gut microbiome on its metabolism is another critical, yet unexamined, area. Gut microbes are known to significantly alter host lipid metabolism, and their potential to produce or degrade this epoxy fatty acid warrants investigation. acs.org The inhibition of sEH has been shown to be a viable strategy to increase the levels of epoxy fatty acids, suggesting that targeting these undiscovered metabolic pathways could offer new therapeutic approaches for modulating the concentration and activity of 9,10-epoxyoctadecanoate. nih.govnih.gov

Development of Advanced Probes for Spatiotemporal Studies in Model Systems

To fully understand the function of Magnesium 9,10-epoxyoctadecanoate within a living system, it is crucial to visualize its journey through cells and tissues in real-time. Traditional methods often lack the specificity and spatiotemporal resolution required for such detailed analysis. The development of advanced chemical probes is therefore a critical research direction.

Click Chemistry-Based Probes: A highly promising strategy involves the synthesis of a 9,10-epoxyoctadecanoate analog containing a bioorthogonal "clickable" handle, such as an alkyne or azide (B81097) group. snmjournals.orgacs.org This modified fatty acid can be introduced to cells or model organisms, where it would participate in normal metabolic processes. researchgate.net Subsequently, a fluorescent reporter molecule with a complementary clickable group can be added, leading to a highly specific and covalent attachment that allows for sensitive imaging via fluorescence microscopy or quantification by flow cytometry. nih.gov This technique would enable precise tracking of the compound's uptake, trafficking between organelles, and incorporation into more complex lipids.

Fluorogenic and Environment-Sensing Probes: Another sophisticated approach is the development of fluorescent probes that change their optical properties in response to their immediate environment. nih.govrsc.org Probes can be designed to be "fluorogenic," meaning they only become brightly fluorescent upon reaching a specific target, such as a lipid droplet, thus minimizing background noise. nih.gov Furthermore, solvatochromic probes, which alter their emission color based on the polarity and order of the surrounding lipid environment, could reveal detailed information about the membrane domains where 9,10-epoxyoctadecanoate preferentially localizes. acs.org These tools would be invaluable for studying its role in membrane dynamics and interactions with cellular machinery.

These advanced imaging tools, complemented by established techniques like mass spectrometry with isotopically labeled tracers, will provide an unprecedented view of the compound's lifecycle within a biological context. researchgate.net

Exploration of Novel Biocatalysts for Sustainable Production

The industrial production of epoxy fatty acids like 9,10-epoxyoctadecanoate has traditionally relied on chemical methods that can be harsh and environmentally taxing. acs.org Biocatalysis offers a green, highly selective, and sustainable alternative. The exploration of novel enzymes for this purpose is a key area of translational research.

Two main classes of enzymes show significant promise:

Lipases: Certain lipases, such as the immobilized form of Candida antarctica lipase (B570770) B (CALB), can be used in a chemo-enzymatic process. rsc.orgdoria.fi In this system, the lipase catalyzes the formation of a peroxy fatty acid from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the oxidizing agent to epoxidize the double bond of oleic acid to form 9,10-epoxyoctadecanoate. spinchem.comresearchgate.net This method is efficient and can be performed under mild conditions. researchgate.net

Peroxygenases: Unspecific peroxygenases (UPOs), which are enzymes secreted by fungi, are particularly exciting candidates. acs.org They can directly use hydrogen peroxide to epoxidize unsaturated fatty acids with remarkable regio- and stereoselectivity. acs.org A significant advantage of UPOs is that they can be engineered through site-directed mutagenesis to enhance their activity and fine-tune their selectivity towards producing a specific epoxy fatty acid isomer. This opens the door to creating customized biocatalysts for high-yield production. acs.org

The development of robust and reusable immobilized versions of these biocatalysts will be crucial for creating economically viable and environmentally friendly production processes for this compound, paving the way for its use in various applications.

Table 1: Comparison of Biocatalytic Systems for 9,10-Epoxyoctadecanoate Production

| Biocatalyst Type | Mechanism | Key Advantages | Current Research Focus |

|---|---|---|---|